![molecular formula C12H11BrN2O4 B2647427 Methyl 3-bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoate CAS No. 2413878-87-0](/img/structure/B2647427.png)

Methyl 3-bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

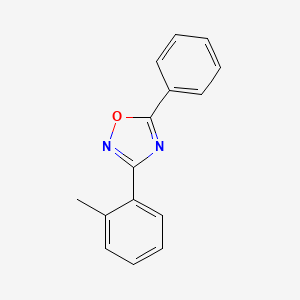

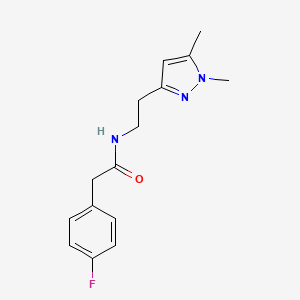

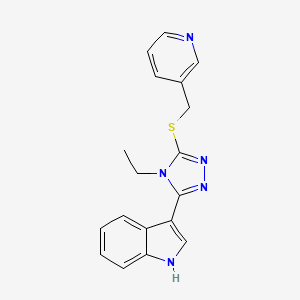

“Methyl 3-bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoate” is a chemical compound with the CAS Number: 2413878-87-0 . It has a molecular weight of 327.13 . The compound is an ester .

Molecular Structure Analysis

The InChI code for the compound is1S/C12H11BrN2O4/c1-7-10(15-19-14-7)6-18-11-4-3-8(5-9(11)13)12(16)17-2/h3-5H,6H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule. The ester group in the compound is slightly twisted out of the plane of the central aromatic ring . Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm³ . Its boiling point is 298.1±20.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C , and the enthalpy of vaporization is 53.8±3.0 kJ/mol . The flash point is 134.1±21.8 °C . The index of refraction is 1.538 , and the molar refractivity is 52.4±0.3 cm³ .Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

Methyl 3-bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoate has potential applications in photodynamic therapy, particularly in the treatment of cancer. A study on zinc phthalocyanine derivatives, which are similar in structure to the compound , highlighted their use as photosensitizers in photodynamic therapy due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Natural Products

The compound has been used as an intermediate in the synthesis of bisbibenzyls, a series of natural products with diverse biological activities. In a study, methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a related compound, was synthesized through a condensation reaction, demonstrating its importance in the synthesis of complex natural products (Lou, 2012).

Liquid Crystal Applications

Derivatives of 1,3,4-oxadiazole, which include structures similar to methyl 3-bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoate, have been studied for their mesomorphic behavior and photo-luminescent properties. These properties make them suitable for applications in liquid crystal technology. One such study investigated cholesteryl and methyl benzoate derivatives with 1,3,4-oxadiazole fluorophores, which showed a wide range of mesomorphic temperature ranges and exhibited strong blue fluorescence emissions (Han, Wang, Zhang, & Zhu, 2010).

Corrosion Inhibition

Compounds containing 1,3,4-oxadiazole units, like the one , have been found to be effective corrosion inhibitors. A study on 1,3,4-oxadiazole derivatives showed their ability to inhibit corrosion of mild steel in sulfuric acid, suggesting potential applications in industrial corrosion protection (Ammal, Prajila, & Joseph, 2018).

Fluorescence Chemosensors

Derivatives of 1,3,4-oxadiazole, which are structurally related to methyl 3-bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoate, have been developed as fluorescence chemosensors. These sensors are capable of detecting specific ions, such as fluoride, through colorimetric changes, indicating potential applications in environmental monitoring and analytical chemistry (Ma, Li, Zong, Men, & Xing, 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 3-bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O4/c1-7-10(15-19-14-7)6-18-11-4-3-8(5-9(11)13)12(16)17-2/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWVIOVWTFLVKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1COC2=C(C=C(C=C2)C(=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2647358.png)

![3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2647362.png)

![Tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate](/img/structure/B2647363.png)